Molecular weight and formula of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol
Molecular weight and formula of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of therapeutic agents, highlighting its significance in the pharmaceutical industry.[1] This guide focuses on a specific, yet versatile, derivative: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol. We will delve into its fundamental chemical properties, synthesis, characterization, and potential applications, providing a comprehensive resource for researchers engaged in drug discovery and development. The strategic incorporation of aminobenzoyl and hydroxymethyl functionalities onto the piperidine ring creates a molecule with multiple reactive sites, offering a flexible platform for the synthesis of complex molecular architectures and combinatorial libraries.[3]
Core Molecular Attributes
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key molecular and physical characteristics of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol.
Chemical Formula and Molecular Weight
The elemental composition and corresponding molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.
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Chemical Formula: C₁₃H₁₈N₂O₂
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Molecular Weight: 234.29 g/mol
Chemical Structure
The arrangement of atoms and functional groups dictates the molecule's reactivity, physicochemical properties, and potential biological interactions.
[Image of the chemical structure of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol would be placed here if image generation were supported]
The structure features a central piperidine ring. A 3-aminobenzoyl group is attached to the piperidine nitrogen, and a methanol group is substituted at the 3-position of the piperidine ring. This trifunctional nature—a primary aromatic amine, a tertiary amide, and a primary alcohol—makes it a versatile building block in synthetic chemistry.[3]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | N/A |
| Molecular Weight | 234.29 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis and Purification
The synthesis of substituted piperidines is a focal point in modern organic chemistry due to their prevalence in pharmaceuticals.[1][3] Various strategies have been developed for their efficient and cost-effective production.[1]
Retrosynthetic Analysis
A plausible retrosynthetic pathway for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol involves the amide coupling of 3-aminobenzoic acid with piperidin-3-ylmethanol. This approach simplifies the synthesis into two key, often commercially available, starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Protocol: Amide Coupling
This protocol outlines a general procedure for the synthesis of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol via amide coupling.
Materials:
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3-Aminobenzoic acid
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Coupling agent (e.g., HATU, HBTU)
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Organic base (e.g., DIPEA, triethylamine)
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Anhydrous solvent (e.g., DMF, DCM)[6]
Procedure:
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In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) and a coupling agent (1.1 eq) in an anhydrous solvent under an inert atmosphere.
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Add the organic base (2.0 eq) to the mixture and stir for 10-15 minutes to activate the carboxylic acid.
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Add a solution of piperidin-3-ylmethanol (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature overnight.[6]
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired compound.
Purification and Characterization
Purification is typically achieved through column chromatography. The structure and purity of the final compound should be confirmed by a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications in Drug Discovery and Research
The unique structural features of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol make it a valuable scaffold for the development of novel therapeutic agents. The piperidine ring is known to enhance druggability by improving metabolic stability and facilitating transport across biological membranes.[2]
Scaffold for Combinatorial Libraries
The presence of a primary aromatic amine and a primary alcohol allows for diverse functionalization. This makes the molecule an excellent starting point for the creation of combinatorial libraries for high-throughput screening against various biological targets.[3] The primary amine can be readily modified through reactions such as acylation, alkylation, and sulfonylation, while the hydroxyl group can be derivatized to form ethers, esters, or other functional groups.
Caption: Synthetic utility for library generation.
Precursor for Bioactive Molecules
This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine core is found in drugs targeting a wide range of conditions, including central nervous system disorders and cancer.[2] For instance, the aminobenzoyl moiety can be a precursor for the synthesis of compounds targeting specific receptors or enzymes where an aromatic amine is crucial for binding.
Safety and Handling
General Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]
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Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]
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Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[7]
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First-Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]
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Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[7]
Conclusion
[1-(3-Aminobenzoyl)piperidin-3-yl]methanol is a strategically designed molecule with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse chemical libraries and complex, biologically active compounds. A thorough understanding of its synthesis, properties, and handling is essential for researchers aiming to leverage this valuable building block in their scientific endeavors. The continued exploration of piperidine-based scaffolds will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
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- Chembase.cn. (2024, September 2). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol).
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- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- BLD Pharm. (n.d.). 85387-44-6|(1-Benzylpiperidin-3-yl)methanol.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
- PMC. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
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